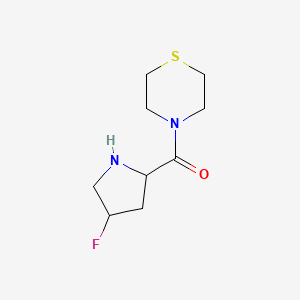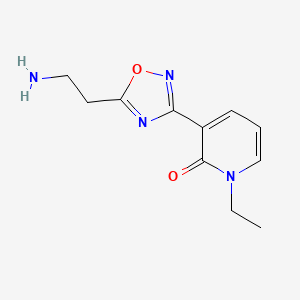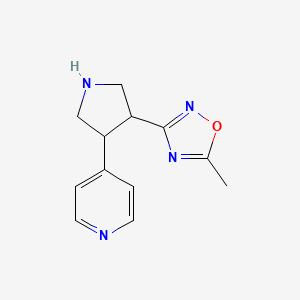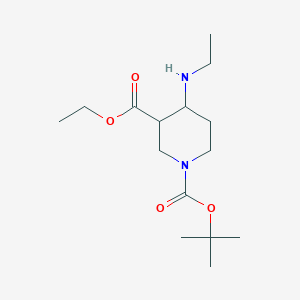
(4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone
Vue d'ensemble
Description
4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone (4F-TMM) is a fluorinated synthetic compound that has recently been found to have a wide range of applications in scientific research. 4F-TMM is a versatile compound that can be used to study the biochemical and physiological effects of compounds, as well as their mechanisms of action. In addition, 4F-TMM has been used in laboratory experiments to study the effects of various compounds on biological systems.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research involving compounds with fluoropyrrolidine and thiomorpholine structures often focuses on their synthesis and structural characterization. For example, the synthesis of fluoropyrrolidine derivatives has been highlighted for its significance in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. Such compounds are synthesized through methods like double fluorination, showcasing their potential as synthons for medicinal applications due to the ease of preparation and high yields (Singh & Umemoto, 2011).
Antimicrobial and Antitumour Activities
Compounds related to thiomorpholine have been explored for their antimicrobial activities. For instance, derivatives synthesized for this purpose have shown potential as bioactive molecules with lower toxicity, suggesting their usefulness in therapeutic applications (Kardile & Kalyane, 2010). Additionally, compounds incorporating morpholine and related structures have been investigated for their antitumor activities. The synthesis and evaluation of such compounds against various cancer cell lines have demonstrated distinct inhibition properties, underlining their potential in cancer treatment (Tang & Fu, 2018).
Photophysical Properties and Applications
The modification of molecular structures with fluorine atoms, as in fluoropyrrolidine derivatives, has been shown to enhance photostability and spectroscopic properties, making these compounds excellent candidates for developing fluorescent probes and materials. This aspect is particularly relevant in the context of designing novel fluorophores for biomedical analysis and imaging (Woydziak et al., 2012).
Propriétés
IUPAC Name |
(4-fluoropyrrolidin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2OS/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSNDIIVERIZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2CC(CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropyrrolidin-2-yl)(thiomorpholino)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)
![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)


![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)
![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)


